molecular formula C23H23N7O2S B2537015 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863500-12-3

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2537015
CAS No.: 863500-12-3
M. Wt: 461.54
InChI Key: CJEBLDJUPJHILR-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N7O2S and its molecular weight is 461.54. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, efficacy in various biological assays, and possible therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H22N6O2S\text{C}_{20}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

This structure includes a triazolo-pyrimidine core linked to a piperazine moiety through a thioether linkage.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine derivatives exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties. The specific compound under consideration has been evaluated in several studies for its efficacy against various biological targets.

Anticancer Activity

A study on similar triazole derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
2-((3-(4-methoxyphenyl)...MCF-745Inhibition of tubulin polymerization
HCT-11697Induction of apoptosis
Other Triazole DerivativesMCF-750–100Various (e.g., CDK2 inhibition)

Antiviral Activity

In addition to anticancer properties, derivatives similar to the compound have shown promising antiviral activity. A study highlighted that structural modifications could enhance antiviral potency against specific viral strains . The mode of action typically involves interference with viral replication processes.

Mechanistic Studies

Mechanistic studies on related compounds revealed that the presence of the triazole ring plays a crucial role in biological activity. The triazole moiety is known for its ability to form hydrogen bonds with target proteins, which can enhance binding affinity and specificity. This is particularly relevant in the context of enzyme inhibition and receptor interactions .

Case Studies

  • Antiplatelet Activity : Analogues of the compound have been tested for antiplatelet activity. The results indicated that modifications at specific positions could retain or enhance this activity, suggesting potential therapeutic applications in cardiovascular diseases .
  • Antibacterial Properties : Some derivatives exhibited significant antibacterial effects against gram-positive bacteria. For instance, compounds related to ticagrelor have been shown to possess bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential dual action against both thrombotic and infectious conditions .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2S/c1-32-19-9-7-18(8-10-19)30-22-21(26-27-30)23(25-16-24-22)33-15-20(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEBLDJUPJHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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